(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Catalog No.
S1538706
CAS No.
915095-94-2
M.F
C17H16ClIO2
M. Wt
414.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydro...

CAS Number

915095-94-2

Product Name

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

IUPAC Name

(3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane

Molecular Formula

C17H16ClIO2

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1

InChI Key

YLUHNGIWRCCQMQ-INIZCTEOSA-N

SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound notable for its unique structure, which includes a tetrahydrofuran ring, a phenoxy group, and a chloroiodobenzyl moiety. Its molecular formula is C17H16ClIO2, and it has a molecular weight of 414.67 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of drugs like empagliflozin, which is used in the treatment of type 2 diabetes .

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, also known as empagliflozin, is a small molecule and a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) []. SGLT2 is a protein located in the kidneys that reabsorbs glucose from the urine back into the bloodstream []. By inhibiting SGLT2, empagliflozin allows excess glucose to be excreted in the urine, leading to a reduction in blood sugar levels [].

Applications in Diabetes Research:

Empagliflozin has been extensively studied and approved for the treatment of type 2 diabetes mellitus []. Studies have shown its effectiveness in lowering blood sugar levels, improving glycemic control (HbA1c), and reducing the risk of cardiovascular events in patients with type 2 diabetes [, ].

Other Potential Research Applications:

Beyond its established use in diabetes treatment, ongoing research is exploring the potential of empagliflozin in other areas:

  • Non-alcoholic fatty liver disease (NAFLD): Studies suggest empagliflozin may improve liver function and reduce liver fat content in patients with NAFLD [].
  • Heart failure with preserved ejection fraction (HFpEF): Preliminary research indicates empagliflozin might benefit patients with HFpEF by improving exercise capacity and reducing hospitalization rates [].
  • Chronic kidney disease (CKD): Ongoing research is evaluating the potential of empagliflozin to slow the progression of CKD in patients with type 2 diabetes [].
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloroiodobenzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Oxidation: The tetrahydrofuran ring can be oxidized to form more complex structures.
  • Coupling Reactions: It can engage in coupling reactions to form larger aromatic systems.

These reactions make (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran a valuable building block in organic synthesis .

Research indicates that (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran exhibits significant biological activity. It has been studied for its potential interactions with various biological macromolecules, including enzymes and receptors. Notably, it has shown inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property suggests its potential utility in drug design and development .

The synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 2-chloro-5-iodobenzyl chloride and 4-hydroxyphenyl tetrahydrofuran.
  • Reaction Conditions: A common method involves reacting these precursors under basic conditions using potassium carbonate in dimethylformamide at elevated temperatures.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography may be employed to isolate the desired product .

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs like empagliflozin.
  • Chemical Research: Utilized as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for potential applications in developing advanced materials due to its unique structural properties .

Studies on (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran have focused on its interactions with biological targets:

  • Enzyme Inhibition: The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are involved in drug metabolism.
  • Receptor Binding: Preliminary studies suggest that it may interact with specific cellular receptors, potentially leading to therapeutic effects in metabolic disorders .

Several compounds share structural similarities with (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuranSimilar structure with opposite stereochemistryPotentially different biological activity due to stereochemistry
4-Hydroxyphenyl tetrahydrofuranLacks chloroiodobenzyl groupSimpler structure; less functional diversity
EmpagliflozinContains similar phenoxy and tetrahydrofuran moietiesSpecifically designed for therapeutic use in diabetes management

The uniqueness of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran lies in its specific combination of halogenated substituents and its stereochemistry, which may confer distinct biological activities compared to these similar compounds .

XLogP3

5.1

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GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Environmental Hazard

Environmental Hazard

Wikipedia

(3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan

Dates

Last modified: 08-15-2023

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